4-(Ethylamino)butane-1-sulfonic acid
Overview
Description
4-(Ethylamino)butane-1-sulfonic acid is a chemical compound with the molecular formula C6H15NO3S It is a sulfonic acid derivative, characterized by the presence of an ethylamino group attached to a butane chain, which is further connected to a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)butane-1-sulfonic acid typically involves the reaction of 4-chlorobutane-1-sulfonic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
4-chlorobutane-1-sulfonic acid+ethylamine→4-(Ethylamino)butane-1-sulfonic acid+HCl
The reaction is usually conducted in an aqueous medium, and the temperature is maintained at around 50-60°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The ethylamino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonic acid derivatives.
Scientific Research Applications
4-(Ethylamino)butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)butane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethylamino group can engage in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)butane-1-sulfonic acid
- 4-(Propylamino)butane-1-sulfonic acid
- 4-(Butylamino)butane-1-sulfonic acid
Uniqueness
4-(Ethylamino)butane-1-sulfonic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(ethylamino)butane-1-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-2-7-5-3-4-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUATYDDMJYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597847 | |
Record name | 4-(Ethylamino)butane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89585-27-3 | |
Record name | 4-(Ethylamino)butane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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